Ethyl 2-isocyanatopropionate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2-isocyanatopropionate and related compounds often involves intricate chemical reactions that highlight the compound's versatility and the ingenuity of synthetic chemistry. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a notable method for synthesizing hydroxamic acids and ureas from carboxylic acids, showcasing a pathway that involves ethyl 2-isocyanatopropionate intermediates or related structures (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of ethyl isocyanate, a closely related compound, provides insight into the structural characteristics of ethyl 2-isocyanatopropionate. The equilibrium conformation of ethyl isocyanate, investigated through molecular orbital calculations, reveals the presence of gauche and trans conformers, with the gauche form being energetically more favorable. This study underlines the importance of considering electron correlation in predicting molecular structures and offers a basis for interpreting experimental spectra (Feher et al., 1993).
Chemical Reactions and Properties
Ethyl 2-isocyanatopropionate undergoes various chemical reactions, indicating its reactivity and functional utility. The study on the synthesis of Tri-(2-Hydroxyethyl)isocyanate from ethylene oxide at atmospheric pressure, for instance, highlights reaction conditions affecting yield and discusses product post-treatment and solvent recycling, demonstrating the compound's versatility in chemical synthesis (Yu Jun, 2008).
Physical Properties Analysis
The physical properties of compounds related to ethyl 2-isocyanatopropionate, such as their phase transition behaviors, are crucial for understanding their potential applications. The synthesis of water-soluble polyisocyanates with the oligo(ethylene glycol) side-chain as new thermoresponsive polymers is one example where the cloud point temperatures in aqueous solutions are measured, indicating the phase transition properties and highlighting the influence of molecular weight and side-chain modifications on these properties (Sakai et al., 2014).
Chemical Properties Analysis
The chemical properties of ethyl 2-isocyanatopropionate and related compounds, such as their reactivity in cycloaddition reactions, are of significant interest. The nickel-catalyzed [3+2+2] cycloaddition of ethyl cyclopropylideneacetate and diynes, leading to the synthesis of 7,6- and 7,5-fused bicyclic compounds, demonstrates the compound's reactivity and the potential for creating complex molecular structures through strategic reactions (Maeda & Saito, 2007).
Scientific Research Applications
Investigation of Ethylene Inhibition in Plants : The use of Ethyl 2-isocyanatopropionate derivatives like 1-methylcyclopropene (1-MCP) has significantly advanced research in understanding ethylene's role in the ripening and senescence of fruits and vegetables. This includes its commercial application to improve the quality of produce (Watkins, 2006).
Synthesis of Bromophenol Derivatives : Research indicates that the synthesis and biological evaluation of bromophenol derivatives, involving reactions with Ethyl 2-isocyanatopropionate compounds, can lead to effective inhibitors of certain enzymes. This has potential applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Spectroscopy and Isotopic Studies : Ethyl 2-isocyanatopropionate plays a crucial role in spectroscopic studies, helping in understanding the molecular interactions and structures of various compounds. Such research aids in the development of catalysts and other chemical processes (Bion et al., 2001).
Investigating Isomerization Dynamics : Studies involving Ethyl 2-isocyanatopropionate have been pivotal in exploring the isomerization processes of molecules, which is significant for understanding chemical reactions at a molecular level (Levinger et al., 2003).
Microwave Spectroscopy : Research on the microwave spectrum of Ethyl isocyanate aids in the determination of molecular structures and properties. This has broader implications in fields like materials science and pharmaceuticals (Sakaizumi et al., 1976).
Nitrogen Isotope Enrichment Studies : Ethyl 2-isocyanatopropionate is integral to research in isotopically selective nitrogen isotope enrichment, contributing to our understanding of isotope effects in chemical reactions (Hartford & Tuccio, 1979).
Base-Catalyzed Reactions in Organic Chemistry : Studies on the base-catalyzed reactions between isocyanates and epoxides, involving Ethyl 2-isocyanatopropionate, contribute to the synthesis of complex organic compounds like 2-oxazolidones and isocyanurates. This has implications for pharmaceutical and synthetic chemistry (Okumoto & Yamabe, 2001).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-isocyanatopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQRPNWLUAMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338688 | |
Record name | Ethyl 2-isocyanatopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-isocyanatopropionate | |
CAS RN |
13794-28-0 | |
Record name | Ethyl 2-isocyanatopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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